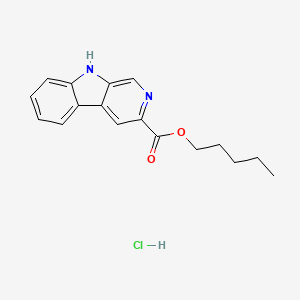
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride is a chemical compound belonging to the class of β-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core with a carboxylic acid esterified with a pentyl group and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid esters typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide. The highest yields are achieved using tetrazole-1-acetic acid as a ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further studied for their biological activities.
Applications De Recherche Scientifique
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Pyrido(3,4-b)indole-3-carboxylic acid methyl ester
- 1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole
- 9H-Pyrido(3,4-b)indole, 1-methyl-
Uniqueness
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride is unique due to its specific ester group and hydrochloride salt form, which may confer distinct biological activities and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
126291-30-3 |
|---|---|
Formule moléculaire |
C17H19ClN2O2 |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
pentyl 9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-2-3-6-9-21-17(20)15-10-13-12-7-4-5-8-14(12)19-16(13)11-18-15;/h4-5,7-8,10-11,19H,2-3,6,9H2,1H3;1H |
Clé InChI |
DPPALFZLMBOURC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


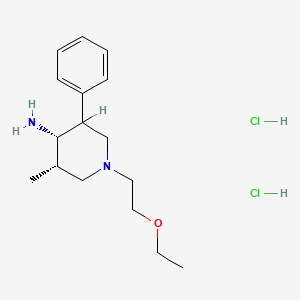
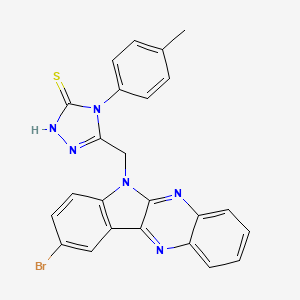
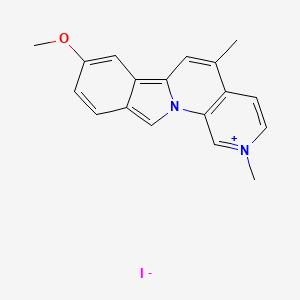
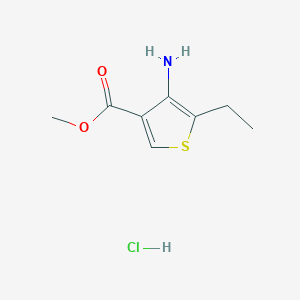
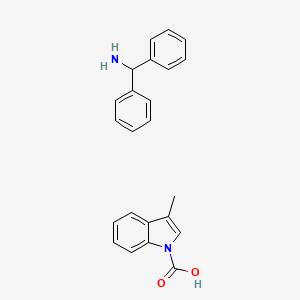
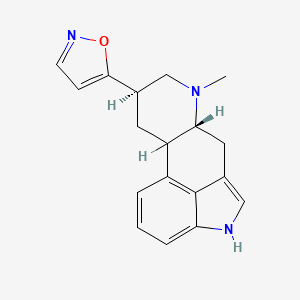
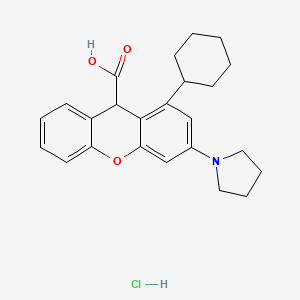


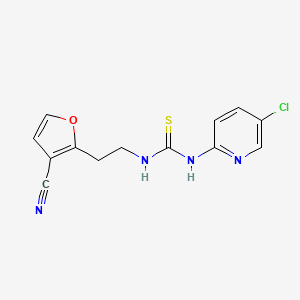

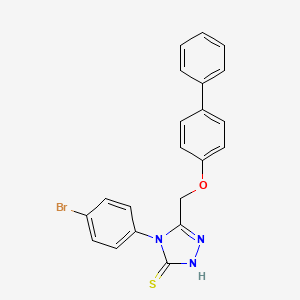
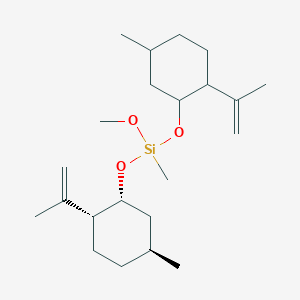
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
